N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring, a pyrimidine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the pyrrole derivative.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrole-pyrimidine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve product yields.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole or pyrimidine derivatives.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylphenyl)-1H-pyrrole-2-sulfonamide
- N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide stands out due to its unique combination of a pyrrole ring, a pyrimidine ring, and a sulfonamide group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1251534-00-5 |
---|---|
Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide |
InChI |
InChI=1S/C16H16N4O2S/c1-12-9-13(2)11-14(10-12)19-23(21,22)15-5-3-8-20(15)16-17-6-4-7-18-16/h3-11,19H,1-2H3 |
InChI Key |
RWIIQMDQYAZUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=NC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.